
6-Methyl-7,9-dihydropurine-8-thione
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Overview
Description
6-Methyl-7,9-dihydropurine-8-thione is a heterocyclic compound with the molecular formula C6H6N4S It is a derivative of purine, a fundamental structure in biochemistry, and contains a thione group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7,9-dihydropurine-8-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methylpurine with thiourea in the presence of a base, such as sodium hydroxide, to yield the desired thione derivative. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-7,9-dihydropurine-8-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at positions 6 and 9, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Alkylated or acylated purine derivatives
Scientific Research Applications
6-Methyl-7,9-dihydropurine-8-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting xanthine oxidase, which is involved in purine metabolism.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-7,9-dihydropurine-8-thione involves its interaction with molecular targets such as enzymes. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition can reduce uric acid levels in the body, making it useful in the treatment of conditions like gout.
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: Another purine derivative with a thiol group at the 6th position, used as an anticancer agent.
Thioguanine: Contains a thiol group at the 6th position and is used in the treatment of leukemia.
8-Methyl-6-thiopurine: Similar structure with a methyl group at the 8th position and a thione group at the 6th position.
Uniqueness
6-Methyl-7,9-dihydropurine-8-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit xanthine oxidase and potential therapeutic applications make it a compound of significant interest in medicinal chemistry.
Biological Activity
6-Methyl-7,9-dihydropurine-8-thione, a derivative of purine, has garnered attention in the field of medicinal chemistry due to its significant biological activities. This compound exhibits properties that are particularly relevant in the context of cancer treatment and immunosuppression.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C6H7N5S
- CAS Number : 1075-29-2
This compound is characterized by a thione functional group, which plays a crucial role in its biological activity. The presence of the methyl group at position 6 of the purine ring enhances its solubility and biological interactions.
This compound functions primarily as an antimetabolite . Its mechanism involves the inhibition of purine metabolism, leading to the disruption of nucleic acid synthesis. This action is particularly beneficial in targeting rapidly dividing cells, such as those found in tumors.
Key Mechanisms:
- Inhibition of De Novo Purine Synthesis : The compound interferes with enzymes involved in purine biosynthesis, which is essential for DNA and RNA replication in cancer cells.
- Incorporation into DNA : It can be incorporated into DNA strands, leading to mispairing and subsequent cell death through mechanisms such as post-replicative mismatch repair.
Biological Activities
The biological activities of this compound have been extensively studied, revealing its potential in various therapeutic applications:
-
Antitumor Activity :
- Studies indicate that this compound exhibits cytotoxic effects against a range of cancer cell lines, including leukemia and solid tumors. It has shown efficacy comparable to other known chemotherapeutic agents.
-
Immunosuppressive Properties :
- Similar to other thiopurines, it acts as an immunosuppressant, making it useful in treating autoimmune diseases and preventing organ transplant rejection.
-
Antiviral Activity :
- Preliminary research suggests that it may possess antiviral properties, particularly against certain RNA viruses.
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profile of this compound:
Table 1: Summary of Research Findings
Safety and Toxicology
While this compound shows promising biological activity, it is crucial to consider its safety profile. Like other thiopurines, it may cause adverse effects such as myelosuppression and hepatotoxicity. Monitoring metabolite levels is essential for optimizing therapeutic outcomes and minimizing toxicity.
Properties
CAS No. |
1075-29-2 |
---|---|
Molecular Formula |
C6H6N4S |
Molecular Weight |
166.21 g/mol |
IUPAC Name |
6-methyl-7,9-dihydropurine-8-thione |
InChI |
InChI=1S/C6H6N4S/c1-3-4-5(8-2-7-3)10-6(11)9-4/h2H,1H3,(H2,7,8,9,10,11) |
InChI Key |
VGAINZIYXKPPDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=N1)NC(=S)N2 |
Origin of Product |
United States |
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